![molecular formula C18H15F2N3O2S B2758363 Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688356-10-7](/img/structure/B2758363.png)
Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinones, which includes Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, is a topic of interest in medicinal chemistry . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The molecular structure of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate is defined by its InChI string: InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23).Chemical Reactions Analysis
Quinazolinones, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, have been shown to undergo various chemical reactions . For instance, the 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate and its derivatives has been extensively studied, revealing a range of biological activities. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating significant anti-monoamine oxidase and antitumor activity (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015)). This highlights the compound's potential in developing treatments for conditions associated with monoamine oxidase activity and cancer.
Antimicrobial and Antifungal Properties
Research has also uncovered the antimicrobial and antifungal properties of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate derivatives. Anisetti et al. (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones showing significant biological activity against all standard strains (Anisetti, R. N., & Reddy, M. S. (2012)). This research suggests potential applications in developing new antimicrobial and antifungal agents.
Antiviral Activities
The compound and its derivatives have been evaluated for antiviral activities, showing promise against various viruses. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, which were screened for antiviral activity against influenza A, severe acute respiratory syndrome corona, and other viruses, revealing that certain derivatives inhibited virus replication (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007)). This indicates potential for developing antiviral drugs based on this compound.
Future Directions
Quinazolinones and quinazolinone derivatives, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, are considered significant in medicinal chemistry due to their potential pharmaceutical and biological activities . Therefore, future research may focus on exploring these activities further and developing new methods for the synthesis of these compounds .
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been found to have broad-spectrum antimicrobial effects . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
For instance, certain quinazolinone derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone derivatives have been found to impede pseudomonas cells’ twitching motility at sub-minimum inhibitory concentrations . This trait augments the cells’ pathogenicity and invasion potential .
Result of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decrease other virulence factors at low concentrations without affecting bacterial growth .
properties
IUPAC Name |
ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJYYFVBVZERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.